Lithium vanadium oxide (LiVO3)

Descripción

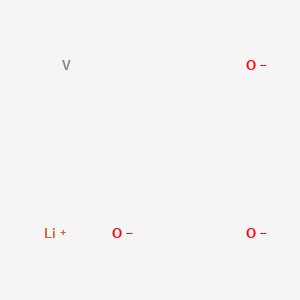

Structure

2D Structure

Propiedades

IUPAC Name |

lithium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.3O.V/q+1;3*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPPMPGSWJHKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[O-2].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiO3V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014303 | |

| Record name | Lithium vanadium oxide (LiVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-59-0 | |

| Record name | Lithium vanadium oxide (LiVO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium vanadium oxide (LiVO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium vanadium oxide (LiVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Lithium Vanadium Oxide Livo₃

Solid-State Synthesis Approaches for LiVO₃

Solid-state synthesis methods are traditional and widely used techniques for producing a variety of inorganic materials, including LiVO₃. These methods typically involve the reaction of solid precursors at elevated temperatures.

Conventional High-Temperature Calcination Routes for LiVO₃

Conventional high-temperature calcination is a straightforward and common method for synthesizing LiVO₃. This process involves the intimate mixing of stoichiometric amounts of lithium and vanadium precursors, followed by heating at high temperatures in a controlled atmosphere.

Process: A typical procedure involves mixing precursors such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) with vanadium pentoxide (V₂O₅). The mixture is then subjected to a calcination process in a furnace. The temperature and duration of calcination are critical parameters that influence the phase purity, crystallinity, and particle size of the final LiVO₃ product. For instance, single-phase LiVO₃ with a monoclinic structure can be prepared by annealing a mixture of V₂O₅ and Li₂CO₃ at temperatures ranging from 350 to 550 °C in air. researchgate.net Increasing the calcination temperature generally leads to improved crystallinity and larger particle sizes. researchgate.net

Key Findings:

The formation of LiNiVO₄, a related compound, involves the initial dissociation of LiVO₃·0.5H₂O to form LiVO₃, which then reacts with NiO at temperatures above 600 °C. ntu.edu.tw

Pure LiNiVO₄ has been successfully synthesized by calcining at 700 °C for 6 hours or at 800 °C for 4 hours, significantly reducing the heating time compared to previous reports. ntu.edu.tw

The calcination temperature has a notable effect on the electrochemical performance of LiVO₃.

| Precursors | Calcination Temperature (°C) | Soaking Time (hours) | Atmosphere | Key Outcome |

| Li₂CO₃, V₂O₅ | 550–630 | ≤ 24 | Air or O₂ | Formation of LiVO₃ |

| Li₂CO₃, NH₄VO₃ | 300-550 | 12 | Air | Synthesis of LiVO₃ |

| LiVO₃, NiCO₃ | 500 | 168 (7 days) | Not specified | Formation of LiNiVO₄ |

| LiVO₃, NiO | 1000 | 96 (4 days) | Not specified | Formation of LiNiVO₄ |

| LiNiO₂, V₂O₅ | 650 | 24 | Not specified | Formation of LiNiVO₄ |

Ball-Milling Assisted Solid-State Synthesis of LiVO₃

Ball-milling is a mechanical activation technique used to enhance solid-state reactions. It involves grinding the precursor materials in a high-energy mill, which reduces particle size, increases surface area, and promotes intimate mixing, thereby facilitating the reaction at lower temperatures and shorter durations compared to conventional calcination.

Process: In this method, the precursors are placed in a milling container with grinding media (balls). The container is then rotated at high speeds, causing the balls to collide with the materials and with each other, leading to the desired mechanical effects. Following the milling process, the activated powder is typically subjected to a calcination step. For example, LiVO₃ has been synthesized via a ball-milling route followed by a solid-state reaction at different temperatures. researchgate.net

Key Findings:

A study demonstrated the synthesis of LiVO₃ using a ball-milling route with Li₂CO₃ and NH₄VO₃ as raw materials, followed by calcination at 300-550 °C for 12 hours in air. researchgate.net

The LiVO₃ synthesized at 350 °C exhibited optimal performance, with an initial discharge capacity of 302.5 mAh g⁻¹ and good cycling stability. researchgate.net This improved performance was attributed to its relatively low crystallization and small particle size. researchgate.net

Vibratory ball milling has also been employed to assist the solid-state synthesis of related cathode materials. sciety.org

| Precursors | Milling Time (hours) | Calcination Temperature (°C) | Key Outcome |

| Li₂CO₃, NH₄VO₃ | Not specified | 300-550 | Synthesis of LiVO₃ with varying electrochemical performance based on temperature. |

Combustion Synthesis of LiVO₃

Combustion synthesis is a time- and energy-efficient method for producing fine, homogeneous, and crystalline oxide powders. This technique utilizes a self-sustaining exothermic reaction between the precursors, often initiated at a relatively low temperature.

Process: The process typically involves a solution containing metal nitrates (as oxidizers) and an organic fuel, such as urea, glycine, or citric acid. Upon heating, the solution dehydrates and undergoes a highly exothermic redox reaction, leading to the formation of the desired oxide product in a very short time. For instance, LiVO₃ materials have been synthesized by a combustion method using oxalic acid as fuel. researchgate.netrsc.org

Key Findings:

LiVO₃ synthesized by an oxalic acid-assisted combustion method delivered an initial discharge capacity of 298.4 mA h g⁻¹. researchgate.net

When calcined at 450 °C for 2 hours, the material showed a high discharge capacity of 298.4 mA h g⁻¹ at a current density of 50 mA g⁻¹ and 262.5 mA h g⁻¹ at 500 mA g⁻¹. researchgate.net

LiVO₃ prepared by the combustion method has also been successfully applied as an anode material for lithium-ion batteries. researchgate.net

| Fuel | Calcination Temperature (°C) | Soaking Time (hours) | Key Outcome |

| Oxalic Acid | 450 | 2 | High discharge capacity LiVO₃ |

Solution-Based Synthesis Techniques for LiVO₃

Solution-based synthesis methods offer better control over particle size, morphology, and homogeneity at lower reaction temperatures compared to solid-state routes. These techniques involve the precipitation or reaction of precursors in a liquid medium.

Hydrothermal Synthesis of Nanostructured LiVO₃

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method is particularly effective for synthesizing crystalline materials with controlled morphologies, such as nanostructures.

Process: Precursors, such as lithium hydroxide (LiOH) and vanadium pentoxide (V₂O₅), are dissolved in deionized water. evitachem.com The resulting solution is then transferred to a Teflon-lined autoclave and heated. The temperature, reaction time, and pH of the solution are crucial parameters that determine the phase and morphology of the product. For example, a typical protocol involves heating the solution at 180°C for 12–48 hours. Subsequent annealing of the precipitate can enhance crystallinity.

Key Findings:

Nanosized lithium vanadate (B1173111) materials have been synthesized by controlling the pH of a lithium hydroxide solution of vanadium pentoxide. electrochemsci.org

At a pH of 2 and 6, hydrothermal synthesis produced LiV₃O₈ nanobelts. electrochemsci.org

A novel approach combining the hydrothermal method with subsequent annealing in a nitrogen atmosphere has been used to synthesize LiVO₃. evitachem.com

Hydrothermal synthesis is advantageous for its low temperature requirements and ability to produce homogenous, well-distributed particles. researchgate.net

| Precursors | Temperature (°C) | Time (hours) | pH | Product |

| LiOH, NH₄VO₃ | 180 | 12-48 | Not specified | LiVO₃ (after annealing) |

| V₂O₅, LiOH·H₂O | Not specified | Not specified | 2, 6 | LiV₃O₈ nanobelts |

Precipitation Methods for LiVO₃ Compounds

Precipitation is a widely used technique to produce solid materials from a solution. It involves the reaction of soluble precursors to form an insoluble product that precipitates out of the solution.

Process: In a typical precipitation method for LiVO₃, a solution containing vanadium ions is treated with a lithium-containing solution, often with pH adjustment, to induce the precipitation of the desired lithium vanadium oxide compound. For example, dissolving V₂O₅ powder in a LiOH·H₂O solution at room temperature can lead to the formation of LiVO₃. researchgate.net

Key Findings:

By controlling the pH of a lithium hydroxide and vanadium pentoxide solution, different lithium vanadate phases can be obtained. At a pH of 2 and 6, precipitation yields a mixture of LiVO₃ and Li₄V₁₀O₂₇. electrochemsci.org

Oxygen treatment of these precipitates can produce LiVO₃/Li₃VO₄ composites.

A liquid mixture containing vanadium pentoxide and lithium salts can be treated with a reducing agent to form lithium vanadium oxide through precipitation. evitachem.com

| Precursors | pH | Key Outcome |

| V₂O₅, LiOH·H₂O | 2, 6 | Mixture of LiVO₃ and Li₄V₁₀O₂₇ |

Sol-Gel Synthesis of LiVO₃

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, including lithium vanadium oxides. This bottom-up approach offers excellent control over the chemical composition and microstructure of the final product. youtube.com The process begins with a sol, which is a colloidal suspension of solid particles in a liquid. Through a series of hydrolysis and condensation reactions, the sol transitions into a gel, a semi-rigid mass with a continuous network structure. youtube.com

In the synthesis of LiVO₃, precursors containing lithium and vanadium are dissolved in a suitable solvent. The subsequent evaporation of the solvent and removal of excess liquid through drying processes, such as sedimentation or centrifugation, leads to the formation of a dried gel. youtube.com This gel is then typically subjected to a heat treatment, or annealing, to crystallize the desired LiVO₃ phase and remove any residual organic components. The sol-gel method's advantages include its low-temperature nature and the ability to achieve a uniform distribution of constituent elements at the atomic level. youtube.com For instance, a resorcinol-formaldehyde sol-gel method has been employed to synthesize LiCoO₂ with controlled crystallographic orientation, a technique that could be adapted for LiVO₃. rsc.org The choice of precursors and solvents, along with the control of reaction parameters like pH and temperature, significantly influences the properties of the resulting material.

Solvothermal Approaches for LiVO₃

Solvothermal synthesis is another prominent method for producing lithium vanadium oxide materials. This technique involves a chemical reaction in a sealed vessel, often an autoclave, where the solvent is heated above its boiling point to generate high pressure. This elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline products.

The choice of solvent is a critical parameter in solvothermal synthesis, as it can influence the morphology and phase of the resulting material. For example, in the synthesis of γ-LiV₂O₅ nanorods, ethanol (B145695) was used as a solvent and also acted as a reducing agent. worldscientific.com Similarly, mixed solvents like water and ethylene (B1197577) glycol have been used to controllably synthesize vanadium oxide hierarchical structures. rsc.org The solvothermal method has been shown to be an effective tool for preparing materials with uniform spherical morphology. nih.gov

A comparative study on Li₁.¹V₃O₈ synthesized via solvothermal and sol-gel methods revealed that the synthesis route impacts the material's electrochemical behavior. The solvothermal-derived material showed less formation of the β phase during lithiation compared to the sol-gel derived material. osti.gov While the sol-gel product initially delivered higher capacity, it also exhibited more significant capacity fade upon cycling. osti.gov

Advanced Template-Assisted and Electrospinning Synthesis of LiVO₃

Bio-Template Strategies for Structured LiVO₃ Materials

Bio-templating is an emerging and environmentally friendly technique that utilizes natural materials as scaffolds to create structured inorganic materials. mdpi.comnih.gov This approach leverages the unique and often hierarchical structures found in nature to control the morphology of the synthesized material. mdpi.com The process typically involves infiltrating a biological template with precursor solutions, followed by a heat treatment to remove the organic template and crystallize the inorganic material.

For instance, cattail has been used as a bio-template to synthesize structured LiVO₃. This method helps to prevent the agglomeration of LiVO₃ particles, resulting in a material with enhanced electrochemical performance. researchgate.net The use of waste sycamore leaves as a bio-template for producing alumina (B75360) support has also been demonstrated, highlighting the versatility of this approach. nih.gov The resulting bio-templated materials often exhibit improved properties such as higher surface area and better dispersion of active components. nih.gov

Electrospinning for LiVO₃ Nanofibers

Electrospinning is a versatile and efficient fiber production technique that uses an electric field to draw a solution or melt of a polymer into nanofibers. researchgate.net This method is widely used to fabricate one-dimensional nanostructures of various materials, including vanadium oxides. researchgate.net The process involves dissolving a polymer and a precursor of the desired material in a suitable solvent to form a spinning solution. bohrium.com This solution is then ejected through a needle under a high voltage, forming a continuous fiber that is collected on a grounded target. Subsequent heat treatment removes the polymer and crystallizes the inorganic nanofibers.

Electrospinning has been successfully employed to produce mesoporous V₂O₅ nanofibers and amorphous vanadium oxide embedded in carbon nanofibers. bohrium.comrsc.org The resulting nanofibers often exhibit enhanced properties due to their high surface area-to-volume ratio and continuous one-dimensional structure. For example, electrospun V₂O₅ nanofibers have shown improved Li-ion storage capacity and rate capability. rsc.org Furthermore, coating the electrospun nanofibers with carbon can enhance their structural and morphological stability during electrochemical cycling. iaea.org

Influence of Synthesis Parameters on LiVO₃ Characteristics

Effects of Annealing Temperature on LiVO₃ Crystallinity and Morphology

Studies on various metal oxides have consistently shown that increasing the annealing temperature generally leads to enhanced crystallinity. mdpi.comresearchgate.net For example, in the case of WO₃ thin films, higher annealing temperatures resulted in sharper and more intense X-ray diffraction (XRD) peaks, indicating improved crystal quality. mdpi.com Similarly, for ZnO nanorods, the crystallinity improved with annealing up to a certain temperature, beyond which it started to decrease. chalcogen.ro

The annealing temperature also has a profound effect on the morphology of the material. It can lead to changes in grain size, densification of the structure, and even the formation of new structures. researchgate.net For instance, in Ga-doped ZnO thin films, an increase in annealing temperature resulted in a denser morphology with smaller grain sizes. researchgate.net However, excessively high annealing temperatures can sometimes lead to detrimental effects such as structural degradation or the formation of cracks. researchgate.netresearchgate.net Therefore, optimizing the annealing temperature is critical to achieving the desired crystalline phase and morphology for specific applications.

Table of Research Findings on the Effect of Annealing Temperature

| Material System | Effect of Increasing Annealing Temperature | Reference |

| Ga-doped ZnO | Denser morphology, smaller grain size, increased crystallinity up to 350°C, then decreased. | researchgate.net |

| PVDF-TrFE Thin Films | Improved crystallinity, development of elongated crystallite structures. | researchgate.net |

| WO₃ Thin Films | Transition from amorphous to crystalline, increased grain size, formation of cracks at higher temperatures. | mdpi.com |

| ZnO Nanorods | Increased crystallinity and crystallite size up to 250°C, then decreased. | chalcogen.ro |

| Peroxo-titanate Nanotubes | Phase conversion from hydrogen titanate to anatase, increase in crystallite size. | nih.gov |

Role of pH Control in Aqueous Synthesis of LiVO₃

The control of pH is a critical parameter in the aqueous synthesis of nanomaterials, exerting significant influence over the nucleation, growth rate, particle size, morphology, and phase purity of the final product. ijcce.ac.irmdpi.com In the context of producing lithium vanadium oxide (LiVO₃), managing the pH of the reaction medium is a key strategy to direct the chemical pathway and obtain the desired compound, often in competition with other possible lithium vanadate phases.

Research into the aqueous synthesis of LiVO₃, particularly through methods like precipitation and hydrothermal processing, has highlighted the determinative role of pH in the composition of the end product. The synthesis often involves starting materials such as vanadium pentoxide (V₂O₅) and a lithium source like lithium hydroxide (LiOH). The pH of this aqueous mixture directly influences which vanadium species are present in the solution and how they react with lithium ions.

Detailed studies have shown that the interplay between pH and the chosen synthesis technique (e.g., precipitation vs. hydrothermal) is crucial in isolating the desired LiVO₃ phase. For instance, in one study using vanadium pentoxide and lithium hydroxide as precursors, different lithium vanadate compounds were formed by adjusting the pH and the synthesis method. researchgate.netresearchgate.net

Using a precipitation method, a mixed-phase product containing the target LiVO₃ along with Li₄V₁₀O₂₇ was identified when the synthesis was conducted at pH values of 2 and 6. researchgate.netresearchgate.net However, when a hydrothermal method was employed at the same pH levels (2 and 6), a different compound, lithium trivanadate (B10776886) (LiV₃O₈), was formed instead of LiVO₃. researchgate.netresearchgate.net This demonstrates that pH is not an isolated variable but works in concert with other synthesis parameters, such as temperature and pressure (inherent in hydrothermal processes), to dictate the final crystal structure.

The effect of pH and synthesis method on the resulting product is summarized in the table below.

Table 1: Influence of pH and Synthesis Method on Lithium Vanadate Product Formation

| pH Level | Synthesis Method | Resulting Product(s) | Reference(s) |

|---|---|---|---|

| 2 | Precipitation | LiVO₃ / Li₄V₁₀O₂₇ | researchgate.netresearchgate.net |

| 6 | Precipitation | LiVO₃ / Li₄V₁₀O₂₇ | researchgate.netresearchgate.net |

| 2 | Hydrothermal | LiV₃O₈ | researchgate.netresearchgate.net |

These findings underscore the importance of precise pH control to navigate the complex phase diagram of the Li-V-O system in an aqueous environment. The ability to form phase-pure LiVO₃ via these routes depends on identifying the specific pH window that favors its crystallization over other thermodynamically stable or kinetically favorable phases like LiV₃O₈ or various polyvanadates. While general principles suggest that pH affects particle morphology researchgate.net, specific and systematic research detailing the evolution of LiVO₃ particle size and shape as a direct function of pH in aqueous synthesis remains an area for further investigation.

Crystallographic Structure and Structural Dynamics of Lithium Vanadium Oxide Livo₃

Ambient Condition Crystal Structure of LiVO₃

Under normal atmospheric pressure and room temperature, lithium metavanadate adopts a specific crystalline arrangement known as a monoclinic pyroxene-type structure. aip.orgaip.org This structure is a key determinant of its behavior as an ionic conductor. aip.org

At ambient conditions, LiVO₃ crystallizes in the monoclinic system, characterized by the C2/c space group. cdnsciencepub.comresearchgate.net This structure is isotypic with other pyroxene minerals such as spodumene (LiAlSi₂O₆) and LiFeSi₂O₆. cdnsciencepub.comresearchgate.net The lattice parameters for this monoclinic phase have been determined with high precision.

| Lattice Parameter | Value |

|---|---|

| a | 10.158(2) Å |

| b | 8.4175(9) Å |

| c | 5.8853(9) Å |

| β | 110.48(2)° |

The fundamental building blocks of the LiVO₃ crystal structure are chains of vanadium-oxygen (VO₄) tetrahedra and bands of lithium-oxygen (LiO₆) octahedra. aip.orgaip.orgcdnsciencepub.comresearchgate.net These chains and bands are arranged in a specific orientation within the crystal lattice.

The structure consists of bands of edge-sharing LiO₆ octahedra that run parallel to the c-axis of the unit cell. cdnsciencepub.comresearchgate.net These octahedral bands are interconnected by chains of distorted VO₄ tetrahedra, which also extend parallel to the c-axis. aip.orgaip.orgcdnsciencepub.comresearchgate.net Within the VO₄ tetrahedra, the V-O bond distances vary, with a mean value of approximately 1.725 Å. cdnsciencepub.com Similarly, there are two distinct lithium sites, leading to different mean Li-O distances of 2.153 Å and 2.284 Å in the LiO₆ octahedra. cdnsciencepub.comresearchgate.net

Pressure-Induced Structural Transitions in LiVO₃

The application of high pressure induces significant and reversible changes in the crystal structure and electronic properties of LiVO₃. These transformations involve a phase transition to a different crystal system and a change in the coordination environment of the vanadium atoms.

Upon compression, LiVO₃ undergoes a structural phase transition from its ambient monoclinic (C2/c) phase to a triclinic phase. aip.org This transition has been identified to occur at a pressure of approximately 5 GPa, as confirmed by in situ X-ray diffraction and Raman scattering measurements combined with theoretical calculations. aip.orgaip.org

A critical feature of the pressure-induced phase transition is the change in the coordination of the vanadium atoms. aip.org In the ambient monoclinic phase, vanadium is tetrahedrally coordinated with four oxygen atoms (VO₄). aip.orgaip.org As the pressure increases to around 5 GPa and the structure transforms to the triclinic phase, a portion of the VO₄ tetrahedra are converted into VO₆ octahedra, where each vanadium atom is coordinated with six oxygen atoms. aip.org This structural evolution can be primarily understood as the transition from VO₄ tetrahedra to VO₆ octahedra. aip.org This change in coordination leads to a rearrangement of electron density around the lithium and oxygen atoms. aip.org

The structural changes induced by high pressure have a profound effect on the electrical transport properties of LiVO₃. At ambient pressure, LiVO₃ is a typical ionic conductor. aip.org However, with increasing pressure, its ionic migration is significantly suppressed, particularly above 5 GPa. aip.org

At a pressure of approximately 10.7 GPa, a distinct ionic-to-electronic transport transition occurs. aip.orgaip.org Above this pressure, the material's electrical transport mechanism changes, and it exhibits enhanced electronic conduction. aip.org This transition is directly linked to the structural evolution, specifically the change in the vanadium coordination environment, which alters the electron density around the lithium and oxygen atoms, thereby suppressing ion migration and promoting electron conduction. aip.org

| Pressure (GPa) | Structural/Transport Event |

|---|---|

| ~5 | Monoclinic to Triclinic phase transition |

| ~5 | Partial transformation of VO₄ tetrahedra to VO₆ octahedra |

| >5 | Significant suppression of ion migration |

| ~10.7 | Ionic-to-electronic transport transition |

Temperature-Induced Structural Transitions in LiVO₃

Lithium vanadium oxide (LiVO₃) exhibits significant changes in its crystal structure at elevated temperatures. These transformations are crucial for understanding its physical properties, including its ionic conductivity and ferroelectric behavior. This section details the temperature-dependent structural dynamics of LiVO₃, focusing on the ferroelectric-to-paraelectric phase transition and the associated disorder at the lithium crystallographic sites.

Ferroelectric-Paraelectric Phase Transition in LiVO₃ (Cc to C2/c)

Experimental studies have revealed that lithium vanadium oxide undergoes a ferroelectric-paraelectric phase transition at approximately 410°C. longdom.org This transition is characterized by a change in the crystal's space group from the polar, ferroelectric Cc phase at lower temperatures to the centrosymmetric, paraelectric C2/c phase at higher temperatures. longdom.org

The high-temperature paraelectric phase (C2/c) has been extensively studied, and its crystallographic parameters are well-documented. In this phase, LiVO₃ possesses a monoclinic pyroxene-type structure. The structure is composed of chains of corner-sharing VO₄ tetrahedra that run parallel to the c-axis, which are interconnected by bands of distorted LiO₆ octahedra. researchgate.net

First-principles calculations support the possibility of this ferroelectric-paraelectric phase transition. These theoretical studies indicate that the condensation of a low-frequency phonon mode in the paraelectric C2/c phase can lead to the formation of the ferroelectric Cc phase. longdom.org

Interactive Data Table: Crystallographic Data for LiVO₃ Phases

| Property | Paraelectric Phase (C2/c) | Ferroelectric Phase (Cc) |

| Space Group | C2/c | Cc |

| Crystal System | Monoclinic | Monoclinic |

| Lattice Parameters | ||

| a (Å) | 10.1597(4) | Data not available |

| b (Å) | 8.4155(3) | Data not available |

| c (Å) | 5.8843(2) | Data not available |

| β (°) | 110.505(2) | Data not available |

| Unit Cell Volume (ų) | 471.23(1) | Data not available |

| Atomic Coordinates | ||

| Li1 | (0, 0.312, 0.25) | Data not available |

| Li2 | (0, 0.694, 0.25) | Data not available |

| V | (0.288, 0.094, 0.287) | Data not available |

| O1 | (0.115, 0.086, 0.141) | Data not available |

| O2 | (0.358, 0.250, 0.298) | Data not available |

| O3 | (0.354, -0.002, 0.052) | Data not available |

Note: The atomic coordinates for the C2/c phase are approximate values derived from structural refinement data.

Structural Disorder Around Li Crystallographic Sites in LiVO₃ at High Temperatures

High-temperature neutron powder diffraction studies have provided significant insights into the behavior of lithium ions in the LiVO₃ structure as the temperature increases. A notable finding is the presence of significant structural disorder around the lithium crystallographic sites at elevated temperatures. This disorder is directly linked to the increase in the material's ionic conductivity at temperatures around 690 K. researchgate.net

The ferroelectric-paraelectric phase transition from the Cc to the C2/c space group is associated with a reorientation of the anisotropic displacement ellipsoids of the lithium atoms around their average positions. longdom.org This indicates that with increasing thermal energy, the lithium ions are no longer confined to specific, well-defined positions but rather exhibit a greater degree of positional disorder. This increased mobility of the Li⁺ ions is a key factor in the enhanced ionic conductivity observed at high temperatures.

The structural analysis from neutron powder thermodiffractometry in the temperature range of 340–890 K was undertaken to confirm the nature of the mobile species, characterize the diffusion mechanisms, and establish a link between the structural disorder in LiVO₃ and its high ionic conductivity. researchgate.net The drastic change in the slope of the Arrhenius plot for ionic conductivity at approximately 690 K strongly suggests a change in the conduction mechanism, which is attributed to this increased disorder at the lithium sites. researchgate.net

Electrochemical Mechanisms and Ionic Transport in Lithium Vanadium Oxide Livo₃

Lithiation/Delithiation Mechanisms in LiVO₃ Electrodes

The process of lithiation in LiVO₃ is distinguished by an unusual conversion-type reaction at room temperature, which sets it apart from many other vanadium oxides. This process is not a simple, single-step insertion but a multi-phase transformation that involves both insertion and conversion reactions.

Spectroscopic analysis and first-principles calculations have revealed that the lithiation of LiVO₃ is not a direct conversion but a distinct two-step process. chemrxiv.org

Initial Insertion Phase: The process begins with an insertion-type reaction. In this first stage, lithium ions are inserted into the LiVO₃ lattice, leading to a phase transformation.

Subsequent Conversion Phase: Following the initial insertion, a two-phase conversion reaction of the nucleation and growth type occurs. This second stage involves the structural disintegration of the lithiated intermediate, leading to the final conversion products. chemrxiv.org

This two-step pathway, involving an intermediate phase before the final conversion, is a critical aspect of the electrochemical behavior of LiVO₃.

The initial insertion phase of the lithiation process transforms LiVO₃ into a rock-salt structured intermediate, identified as Li₂VO₃. chemrxiv.org This is followed by further lithium insertion into the tetrahedral sites of this rock-salt structure, creating a more lithium-rich and highly distorted phase, Li₂.₅VO₃. This Li₂.₅VO₃ phase is unstable due to the unfavorable energetics of inserting Li⁺ into its tetrahedral sites, making it susceptible to lattice breakdown. chemrxiv.org

The instability of the Li₂.₅VO₃ intermediate drives the second phase of the mechanism: its decomposition. This conversion reaction breaks down the distorted rock-salt structure into metallic vanadium (V) and lithium oxide (Li₂O), which are the final products of the full lithiation process. chemrxiv.org

| Reaction Stage | Process | Initial Compound | Intermediate/Final Products |

| Step 1: Insertion | Two-phase insertion | LiVO₃ | Rock-salt Li₂VO₃ |

| Step 2: Further Insertion | Single-phase insertion | Li₂VO₃ | Distorted Li₂.₅VO₃ |

| Step 3: Conversion | Decomposition | Li₂.₅VO₃ | Metallic Vanadium (V) and Lithium Oxide (Li₂O) |

The initial electrochemical process in LiVO₃ is governed by cationic redox, specifically involving the vanadium centers. In its pristine state, LiVO₃ contains vanadium in the +5 oxidation state (V⁵⁺). During the first insertion step, where one lithium ion is incorporated to form the rock-salt Li₂VO₃ intermediate, the vanadium ion is reduced from V⁵⁺ to V⁴⁺ to maintain charge neutrality. This V⁵⁺/V⁴⁺ redox couple is therefore responsible for the electrochemical activity in the initial phase of lithiation, preceding the final conversion reaction.

Ionic Mobility and Diffusion Kinetics in LiVO₃

The kinetic performance of an electrode material is critically dependent on the mobility of lithium ions within its structure. The rate of lithiation and delithiation is often limited by the solid-state diffusion of Li⁺. Techniques such as the Galvanostatic Intermittent Titration Technique (GITT) and Electrochemical Impedance Spectroscopy (EIS) are commonly used to determine the chemical diffusion coefficient of lithium ions in electrode materials. researchgate.netresearchgate.net

Determination of Li⁺ Diffusion Coefficients in LiVO₃

The lithium-ion diffusion coefficient (D_Li⁺) is a critical parameter that quantifies the rate of Li⁺ transport within the crystal structure of an electrode material, directly influencing its rate capability. Several electrochemical techniques are employed to determine this value in materials like lithium vanadium oxide (LiVO₃). The most common methods are the Galvanostatic Intermittent Titration Technique (GITT) and the Potentiostatic Intermittent Titration Technique (PITT).

GITT involves applying a series of constant current pulses to the electrochemical cell, followed by relaxation periods where the cell is left at open circuit. jecst.org During the current pulse, the cell voltage changes due to both IR drop and concentration polarization. During the relaxation period, the voltage gradually returns to a steady-state value as the Li⁺ concentration within the electrode homogenizes. By analyzing the voltage response as a function of time, the diffusion coefficient can be calculated at various states of charge. metrohm.comnih.govfraunhofer.de

The PITT method, in contrast, involves applying a series of small potential steps and measuring the resulting current decay over time. As the current decays, it becomes limited by the diffusion of Li⁺ into the electrode material. By modeling this current decay, the Li⁺ diffusion coefficient can be extracted.

While direct experimental data for the Li⁺ diffusion coefficient in LiVO₃ is not extensively reported in the literature, studies on similar layered vanadium oxides provide insights into the expected range of values. For instance, computational studies on the related compound Li₁.₀₇V₀.₉₃O₂ have calculated a Li-ion diffusion coefficient of approximately 10⁻⁹ cm²/s at room temperature. rsc.org This value is comparable to those of other layered oxide electrode materials. rsc.org Research on vanadate (B1173111) compounds, more broadly, suggests that Li⁺ transport can occur via mechanisms like direct hopping or a "knock-off" mechanism, where an incoming ion displaces an ion in the lattice. elsevierpure.comacs.org

Below is an illustrative data table showcasing the typical parameters measured and calculated during a GITT experiment for a hypothetical LiVO₃ electrode.

| Titration Step | State of Charge (x in LixVO₃) | ΔE_s (V) | ΔE_t (V) | τ (s) | Calculated D_Li⁺ (cm²/s) |

| 1 | 0.1 | 0.025 | 0.050 | 600 | 2.5 x 10⁻¹⁰ |

| 2 | 0.2 | 0.023 | 0.048 | 600 | 2.8 x 10⁻¹⁰ |

| 3 | 0.3 | 0.021 | 0.045 | 600 | 3.1 x 10⁻¹⁰ |

| 4 | 0.4 | 0.020 | 0.044 | 600 | 3.3 x 10⁻¹⁰ |

| 5 | 0.5 | 0.019 | 0.042 | 600 | 3.5 x 10⁻¹⁰ |

| 6 | 0.6 | 0.022 | 0.046 | 600 | 3.0 x 10⁻¹⁰ |

| 7 | 0.7 | 0.024 | 0.049 | 600 | 2.7 x 10⁻¹⁰ |

| 8 | 0.8 | 0.026 | 0.052 | 600 | 2.4 x 10⁻¹⁰ |

| 9 | 0.9 | 0.028 | 0.055 | 600 | 2.2 x 10⁻¹⁰ |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from GITT measurements.

Analysis of Interfacial Resistance in LiVO₃ Systems

The performance of a lithium-ion battery is significantly influenced by the interfacial resistance that arises at the boundary between the electrode and the electrolyte. This resistance impedes the transfer of lithium ions and electrons, leading to voltage drops and reduced efficiency. In LiVO₃ systems, the total interfacial resistance is a composite of several contributions, primarily the resistance of the solid electrolyte interphase (SEI) layer and the charge transfer resistance.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to deconstruct and quantify these different resistive components. nih.govyoutube.com By applying a small sinusoidal AC voltage or current over a wide range of frequencies, the impedance response of the system can be measured. electrochemsci.org The resulting Nyquist plot, which represents the imaginary part of the impedance versus the real part, typically shows distinct features corresponding to different electrochemical processes. youtube.com

A typical Nyquist plot for a LiVO₃ electrode would exhibit a semicircle in the high-to-medium frequency range, which is associated with the interfacial phenomena. This semicircle can often be resolved into two overlapping semicircles:

High-frequency semicircle: Attributed to the migration of Li⁺ ions through the SEI layer that forms on the electrode surface due to electrolyte decomposition. youtube.com The resistance of this layer is denoted as R_SEI.

Medium-frequency semicircle: Represents the charge transfer resistance (R_ct), which is associated with the kinetics of the electrochemical reaction at the electrode-electrolyte interface, specifically the transfer of an electron and a Li⁺ ion across the interface.

The formation and properties of the SEI layer are crucial for the long-term stability of the battery. mit.edu A stable and ionically conductive SEI layer is desirable to minimize interfacial resistance. researchgate.net The composition of the SEI layer is complex and can include inorganic species like lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF), as well as organic compounds. youtube.com

The following table illustrates the typical components of interfacial resistance that can be determined from EIS analysis of a LiVO₃ electrode.

| Component | Symbol | Typical Frequency Range | Physical Process |

| Electrolyte Resistance | R_e | > 100 kHz | Ionic conduction in the electrolyte |

| SEI Resistance | R_SEI | 1 kHz - 100 kHz | Li⁺ migration through the SEI layer |

| Charge Transfer Resistance | R_ct | 1 Hz - 1 kHz | Electrochemical reaction at the interface |

| Warburg Impedance | Z_W | < 1 Hz | Solid-state diffusion of Li⁺ in LiVO₃ |

Note: The frequency ranges are approximate and can vary depending on the specific material and cell configuration.

Pseudo-capacitive Contributions in LiVO₃ Electrochemical Performance

In addition to the battery-like charge storage mechanism involving the intercalation of lithium ions into the crystal lattice (a Faradaic process), some electrode materials, including certain vanadium oxides, can also store charge through pseudo-capacitive mechanisms. sioc-journal.cncore.ac.uk Pseudocapacitance is a Faradaic process that involves fast surface redox reactions, resulting in a capacitive-like electrochemical signature (i.e., a more rectangular cyclic voltammogram and a sloped galvanostatic charge-discharge profile). sioc-journal.cn

The total charge stored in a LiVO₃ electrode can be considered a combination of three components:

Faradaic intercalation: The diffusion-controlled process of Li⁺ insertion into the bulk of the LiVO₃ material.

Pseudocapacitive charge storage: Fast redox reactions occurring at or near the surface of the LiVO₃ particles.

Double-layer capacitance: Non-Faradaic charge storage due to the accumulation of ions at the electrode-electrolyte interface.

Cyclic voltammetry (CV) is a key technique used to distinguish and quantify the contributions of these different charge storage mechanisms. ucla.eduucla.edu By performing CV scans at various scan rates (ν), the relationship between the measured current (i) and the scan rate can be analyzed using the power law:

i = aν^b

where 'a' and 'b' are adjustable parameters. The value of 'b' provides insight into the dominant charge storage mechanism:

b = 0.5: Indicates a diffusion-controlled process (intercalation).

b = 1.0: Indicates a surface-controlled capacitive process (pseudocapacitance and double-layer capacitance).

By analyzing the CV data at different potentials, the total current can be separated into its capacitive (k₁ν) and diffusion-controlled (k₂ν¹/²) components. This allows for the quantification of the pseudocapacitive contribution to the total capacity at different charge-discharge rates. For many nanostructured vanadium oxides, the pseudocapacitive contribution becomes more significant at higher rates due to the fast kinetics of surface redox reactions.

The table below provides a conceptual breakdown of the charge storage contributions in a hypothetical LiVO₃ electrode at different scan rates, as determined by cyclic voltammetry analysis.

| Scan Rate (mV/s) | Total Charge Stored (mAh/g) | Faradaic (Intercalation) Contribution (%) | Capacitive (Pseudocapacitive + Double-layer) Contribution (%) |

| 0.1 | 150 | 75 | 25 |

| 0.5 | 135 | 65 | 35 |

| 1.0 | 120 | 55 | 45 |

| 5.0 | 90 | 40 | 60 |

| 10.0 | 75 | 30 | 70 |

Note: This table is illustrative and the actual contributions would depend on the specific morphology, particle size, and other material properties of the LiVO₃.

Advanced Characterization Techniques in Lithium Vanadium Oxide Livo₃ Research

X-ray Diffraction (XRD) for LiVO₃ Phase Identification and Structural Evolution

X-ray Diffraction (XRD) is a foundational technique for the study of crystalline materials like LiVO₃. It is instrumental for initial phase identification, confirmation of single-phase purity, and the precise determination of lattice parameters. researchgate.net Through Rietveld refinement of XRD data, researchers can extract detailed crystallographic information. For LiVO₃, XRD studies have confirmed a monoclinic crystal structure. researchgate.netresearchgate.net

The technique is also pivotal for tracking the structural evolution of LiVO₃ during dynamic processes, such as lithium insertion and extraction in a battery. scispace.com In-situ or operando XRD experiments can monitor changes in the crystal structure in real-time. nih.gov These studies reveal phase transitions, lattice expansion or contraction, and the potential formation of new phases as the material's stoichiometry changes. For instance, XRD has been used to study the α-β phase transition associated with lithiation in vanadium oxides. scispace.com

Below is a table of representative crystallographic data for LiVO₃ obtained through diffraction techniques.

| Parameter | Value (XRD) researchgate.net | Value (Neutron Diffraction) researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 10.155 | 10.1597(4) |

| b (Å) | 8.421 | 8.4155(3) |

| c (Å) | 5.881 | 5.8843(2) |

| **β (°) ** | 110.45 | 110.505(2) |

Synchrotron X-ray Techniques for LiVO₃ Research

Synchrotron-based X-ray techniques offer significant advantages over conventional laboratory instruments due to their high brilliance, flux, and energy tunability. uwo.canih.gov These properties enable rapid data collection and high-resolution measurements, making them powerful tools for in-depth investigation of the complex electrochemical and structural properties of materials like LiVO₃. researchgate.netnih.gov

X-ray Absorption Near Edge Structure (XANES), a region within an X-ray Absorption Spectroscopy (XAS) spectrum, is highly sensitive to the formal oxidation state and coordination geometry of the absorbing element. uwo.caxrayabsorption.org For LiVO₃, V K-edge XANES is used to probe the electronic state of vanadium. researchgate.net

The energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. xrayabsorption.orgpyrometallurgy.co.za By comparing the V K-edge energy of LiVO₃ with that of vanadium oxide standards (e.g., V₂O₃, VO₂, V₂O₅), the average oxidation state of vanadium in the material can be determined. researchgate.net Furthermore, the shape and intensity of pre-edge features in the XANES spectrum provide information about the local coordination environment (e.g., tetrahedral vs. octahedral). researchgate.net During electrochemical cycling, in situ XANES can track the reversible changes in the vanadium oxidation state, which is fundamental to understanding the charge compensation mechanism. researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic environment around the absorbing atom. uu.nl Analysis of the EXAFS signal can determine key structural parameters such as bond distances, coordination numbers, and the identity of neighboring atoms within a few angstroms. uwo.cauu.nl

In LiVO₃ research, V K-edge EXAFS provides a detailed picture of the local structure around the vanadium atoms. Fourier transformation of the EXAFS data yields a radial distribution function, where peaks correspond to different coordination shells (e.g., V-O and V-V). researchgate.net This analysis can reveal subtle changes in V-O bond lengths and the coordination number of vanadium, which may occur during lithiation/delithiation or in response to structural disorder. rsc.org EXAFS is particularly valuable because it does not require long-range crystalline order, making it suitable for studying both crystalline and disordered or amorphous phases of LiVO₃. aps.org

| Technique | Primary Information Obtained for LiVO₃ | Key Research Application |

| XANES | Vanadium oxidation state, local coordination geometry. uwo.caxrayabsorption.org | Tracking charge compensation mechanisms during electrochemical cycling. |

| EXAFS | V-O bond distances, coordination numbers, local atomic disorder. uu.nl | Detecting subtle changes in the local environment that are not apparent in long-range diffraction. |

| Real-space atomic pair distances, short-range and long-range structural order. nih.gov | Characterizing structural dynamics and identifying amorphous or nanocrystalline phases during operation. |

Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data that includes both Bragg and diffuse scattering, provides a comprehensive picture of a material's structure in real space. nih.govepj-conferences.org The PDF is essentially a histogram of all interatomic distances within the material, making it a powerful tool for studying materials with any degree of crystallinity, from perfectly ordered crystals to amorphous glasses. cmich.edu

When applied in an operando mode, PDF analysis can track the structural dynamics of LiVO₃ during electrochemical processes. iphy.ac.cn This technique can reveal changes in short-range order, the formation of nanocrystalline or amorphous intermediates, and variations in atomic pair distances as lithium ions are inserted or removed. mpg.de This capability is crucial for understanding reaction mechanisms that involve non-crystalline phases or significant local disorder, which may not be fully captured by traditional diffraction methods that primarily probe long-range average structures. iphy.ac.cn

Neutron Scattering Techniques for LiVO₃ Materials

Neutron scattering is a powerful complement to X-ray techniques for studying battery materials. mdpi.com Neutrons interact with atomic nuclei, and their scattering cross-section does not depend systematically on the atomic number. psi.chjinr.ru This gives neutrons a significant advantage in locating light elements like lithium in the presence of heavier transition metals, a task that is often challenging for X-rays. jinr.ru Furthermore, neutrons can distinguish between elements with similar atomic numbers (e.g., manganese, iron, cobalt, nickel), providing unique structural insights. psi.ch

Neutron Powder Diffraction (NPD) is exceptionally well-suited for the detailed structural refinement of LiVO₃. mdpi.com Due to the high sensitivity of neutrons to lithium, NPD can precisely determine the crystallographic sites of lithium ions and their occupancies. iphy.ac.cn

A high-resolution NPD study of LiVO₃ refined its structure in the monoclinic space group C2/c. researchgate.netuniv-tln.fr The structure is described as consisting of bands of distorted LiO₆ octahedra linked by chains of VO₄ tetrahedra. researchgate.netuniv-tln.fr Such studies are critical for understanding structural disorder, which is linked to properties like ionic conductivity. By performing NPD at various temperatures, researchers can investigate the thermal evolution of the structure and characterize the diffusion mechanisms of mobile Li⁺ ions, linking structural disorder to the material's performance as an ionic conductor. researchgate.netuniv-tln.fr This makes NPD an indispensable tool for understanding the relationship between atomic-level disorder and macroscopic properties in LiVO₃. nih.gov

Neutron Scattering for Dendrite Formation Suppression in LiVO₃ Systems

Neutron scattering is a powerful, non-destructive technique for studying the internal processes of batteries during operation. researchgate.net Due to the high penetration depth of neutrons, they can probe entire, commercially relevant battery cells, offering a bulk perspective on material behavior. nih.gov For lithium-ion systems, neutrons are particularly advantageous due to their high sensitivity to lithium, an element that is often difficult to detect with X-ray based techniques in the presence of heavier transition metals like vanadium. researchgate.netresearchgate.net

In the context of LiVO₃-based batteries, particularly those utilizing a lithium metal anode, suppressing the formation of lithium dendrites is critical for safety and longevity. Operando neutron techniques, such as neutron depth profiling (NDP) and neutron imaging, are uniquely suited to study this phenomenon in real-time. nih.govmdpi.comresearchgate.net These methods allow for the visualization and quantification of lithium distribution across the cell during electrochemical cycling. nih.govfsu.edu Researchers can track the movement of lithium ions and monitor the formation and growth of dendrites at the electrode-electrolyte interface. mdpi.comfsu.edu By observing how factors like current density and electrolyte composition affect lithium plating, neutron scattering provides direct insights into the mechanisms that lead to dendrite growth and potential internal short circuits. mdpi.comresearchgate.net This fundamental understanding is crucial for developing strategies, such as modifying the LiVO₃ electrode surface or the electrolyte, to ensure uniform lithium deposition and suppress dendrite formation. researchgate.net

Table 1: Application of Neutron Techniques in Battery Research

| Neutron Technique | Information Obtained | Relevance to LiVO₃ Systems |

| Neutron Diffraction | Crystal structure evolution, phase transitions, Li-ion occupancies. researchgate.netmdpi.com | Tracking structural changes in LiVO₃ during charging/discharging. rsc.org |

| Neutron Imaging | Real-time visualization of Li distribution, dendrite growth. nih.govmdpi.com | Monitoring and understanding dendrite formation in Li-metal/LiVO₃ cells. fsu.edu |

| Small-Angle Neutron Scattering (SANS) | Mesoscopic structure, evolution of electrode/electrolyte interfaces. nih.govresearchgate.net | Characterizing the solid electrolyte interphase (SEI) on LiVO₃ electrodes. |

| Neutron Depth Profiling (NDP) | High-resolution Li concentration profiles near surfaces. nih.gov | Quantifying Li plating and stripping at the anode surface. |

Raman Scattering Spectroscopy for Vibrational Properties and Phase Transitions in LiVO₃

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material, making it highly effective for studying the local structure and phase transformations in LiVO₃. electrochem.orgresearchgate.net The Raman spectrum of lithium vanadium oxides is characterized by distinct peaks corresponding to the stretching and bending vibrations of the vanadium-oxygen (V-O) bonds within the crystal lattice. ualberta.camagritek.com For instance, high-frequency peaks are typically associated with the stretching modes of the short V=O terminal bonds, while lower frequency bands correspond to the vibrations of V-O-V bridging bonds. magritek.com

During the electrochemical cycling of a LiVO₃ electrode, lithium ions are inserted into or extracted from the host structure. This process induces changes in the local coordination environment of the vanadium atoms and alters the V-O bond lengths and angles, leading to distinct shifts in the Raman peak positions and the appearance or disappearance of certain modes. ualberta.carsc.org These spectral changes serve as a clear fingerprint for phase transitions occurring within the material. electrochem.orgrhhz.net By monitoring the Raman spectra in situ during charging and discharging, researchers can identify intermediate phases, assess the reversibility of structural changes, and gain a molecular-level understanding of the lithiation/delithiation mechanism. ualberta.carhhz.net This information is vital for correlating the structural evolution of LiVO₃ with its electrochemical performance, such as capacity fade or voltage hysteresis. researchgate.net

Table 2: Representative Raman Modes in Vanadium Oxides

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Significance for LiVO₃ Analysis |

| 900 - 1050 | Stretching of terminal V⁵⁺=O bonds. magritek.com | Highly sensitive to the oxidation state of vanadium and local coordination. |

| 600 - 800 | Stretching of V-O-V bridging bonds. magritek.com | Probes the connectivity of the vanadate (B1173111) chains or layers. |

| 400 - 600 | Stretching of V₂-O bonds. magritek.com | Indicates changes in the polyhedral linkages. |

| 200 - 400 | Bending modes of O-V-O bonds and lattice vibrations. | Reflects changes in the overall crystal structure and symmetry. |

Electron Microscopy Techniques for LiVO₃ Characterization

Electron microscopy techniques are fundamental tools for the characterization of LiVO₃, offering direct visualization of the material's morphology, microstructure, and atomic arrangement. By using a focused beam of electrons instead of light, these methods overcome the resolution limits of optical microscopy, providing insights at the micro- and nanoscale. nih.gov

The morphology of LiVO₃ particles significantly influences their electrochemical behavior. For example, materials composed of nanostructures such as nanoribbons or nanosheets offer large surface areas for electrolyte contact and potentially shorter diffusion paths for lithium ions, which can enhance rate capability. SEM analysis can reveal whether the synthesis method produced the desired morphology, such as uniform nanoparticles, hierarchical structures, or porous agglomerates. Furthermore, SEM can be used to examine electrodes after prolonged cycling to identify morphological changes like particle cracking, pulverization, or the growth of a thick solid electrolyte interphase (SEI) layer, which are often responsible for capacity degradation. rsc.org

Table 3: Impact of LiVO₃ Morphology on Electrochemical Properties

| Morphological Feature | Description | Impact on Performance |

| Particle Size | Average diameter of primary particles. | Smaller particles reduce Li-ion diffusion distance, improving rate capability. |

| Shape/Aspect Ratio | e.g., Spheres, rods, plates, ribbons. | 1D (nanoribbons) or 2D (nanosheets) structures can offer improved electronic conductivity and structural stability. |

| Porosity | Presence of voids within or between particles. | Facilitates electrolyte penetration and accommodates volume changes during cycling. |

| Surface Area | Total exposed area of the material. | A high surface area increases the electrode/electrolyte interface, potentially enhancing power density. |

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the detailed examination of the internal microstructure of LiVO₃. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. This allows for the visualization of nanoscale features such as crystal grains, defects, and interfacial layers.

High-Resolution TEM (HRTEM) is a powerful mode of TEM that can resolve the atomic lattice of crystalline materials. For LiVO₃, HRTEM can be used to directly visualize the crystallographic planes, identify the crystal structure, and detect stacking faults or dislocations. This is crucial for confirming the phase and crystallinity of synthesized materials. Moreover, LiVO₃ is often coated with a thin layer of carbon to enhance its poor intrinsic electronic conductivity. TEM is an essential tool for characterizing these coatings, allowing researchers to measure the thickness and uniformity of the carbon layer and to assess the quality of the interface between the carbon and the LiVO₃ particle. A uniform, conformal carbon coating is critical for ensuring efficient electron transport to the active material, thereby improving its rate performance and cycle life.

Scanning Transmission Electron Microscopy (STEM) is an advanced imaging technique that combines the principles of SEM and TEM. A finely focused electron beam is scanned across a thin specimen, and various signals from the transmitted electrons are collected to form an image. A key advantage of STEM is its ability to perform analytical microscopy at the atomic scale.

The High-Angle Annular Dark-Field (HAADF)-STEM imaging mode is particularly powerful for structural analysis. In this mode, the image contrast is approximately proportional to the square of the atomic number (Z), a phenomenon known as Z-contrast imaging. This allows for the direct, intuitive visualization of the atomic structure of LiVO₃, where the heavier vanadium atoms appear much brighter than the lighter lithium and oxygen atoms. Using HAADF-STEM, researchers can map the precise locations of atomic columns, identify substitutional defects, and analyze the atomic arrangement at interfaces and grain boundaries. When combined with spectroscopic techniques like Electron Energy-Loss Spectroscopy (EELS), STEM can provide simultaneous structural and chemical information, enabling the mapping of elemental distributions and oxidation states at the atomic level, which is invaluable for understanding the fundamental properties of LiVO₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy for LiVO₃ Local Structure and Ion Diffusion

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environments and dynamics of ions within materials. electrochem.org It is particularly well-suited for studying lithium-ion battery materials, as it can directly probe the ⁷Li nucleus, providing information that is often inaccessible by other methods.

In LiVO₃ research, both ⁷Li and ⁵¹V NMR can be employed to gain detailed structural insights. ualberta.ca The chemical shift of a ⁷Li nucleus in an NMR spectrum is highly sensitive to its local coordination environment, including the number and type of neighboring atoms and the bond distances. researchgate.net This allows researchers to distinguish between lithium ions occupying different crystallographic sites within the LiVO₃ structure. researchgate.net Changes in the NMR spectrum upon electrochemical cycling can reveal how these sites are populated or depopulated during lithium insertion and extraction. researchgate.net

Furthermore, NMR is a powerful tool for directly measuring ion mobility. researchgate.net By using variable-temperature NMR experiments and measuring spin-lattice relaxation times (T₁), one can probe the motion of lithium ions on a microscopic scale. nih.gov Advanced techniques like two-dimensional (2D) exchange spectroscopy (EXSY) can directly track the exchange of lithium ions between different sites, allowing for the quantification of jump rates and the determination of activation energies for diffusion. magritek.com This provides a fundamental understanding of the Li-ion diffusion pathways and kinetics within the LiVO₃ lattice, which are critical parameters governing the material's rate performance. mdpi.com

Table 4: Information Derived from NMR Spectroscopy for LiVO₃

| NMR Technique | Target Nucleus | Information Obtained |

| Magic-Angle Spinning (MAS) NMR | ⁷Li, ⁵¹V | Identifies distinct crystallographic sites, determines local coordination environments, and quantifies site occupancies. ualberta.ca |

| Variable-Temperature (VT) NMR | ⁷Li | Probes the onset of ionic motion through line narrowing effects. |

| Relaxation Time Measurements (T₁) | ⁷Li | Quantifies the rate of local ionic motion and helps determine activation energies for diffusion. nih.gov |

| 2D Exchange Spectroscopy (EXSY) | ⁷Li, ⁶Li | Directly maps the exchange pathways between different lithium sites and measures jump rates. magritek.com |

| Pulsed-Field Gradient (PFG) NMR | ⁷Li | Measures the self-diffusion coefficient of lithium ions over longer distances. mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States of LiVO₃

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comazom.com In the context of LiVO₃ research, XPS is indispensable for analyzing the surface chemistry and determining the oxidation states of vanadium and other elements, which are crucial for understanding the electrochemical reactions and the formation of the solid electrolyte interphase (SEI) layer. thermofisher.comunt.edu

The analysis of LiVO₃ by XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The binding energy of these core-level electrons is characteristic of a specific element and its oxidation state. For LiVO₃, the primary regions of interest are the V 2p and O 1s core levels.

Research Findings:

The V 2p spectrum is particularly important for determining the oxidation state of vanadium. The binding energy of the V 2p₃/₂ peak shifts to higher values as the oxidation state of vanadium increases. researchgate.netresearchgate.net For instance, in a pristine LiVO₃ electrode, vanadium is expected to be in the +5 oxidation state. During electrochemical cycling, as lithium ions are inserted or extracted, the vanadium ions undergo reduction or oxidation, respectively. These changes are directly observable in the V 2p spectra. For example, the emergence of peaks corresponding to V⁴⁺ or V³⁺ would indicate the reduction of V⁵⁺ during lithiation. researchgate.net

The O 1s spectrum provides information about the chemical environment of oxygen. In LiVO₃, the main peak is associated with the V-O bonds in the oxide lattice. However, additional peaks can appear at higher binding energies, which are often attributed to surface species like carbonates (C-O), hydroxides (O-H), or components of the SEI layer that form due to electrolyte decomposition. unt.eduresearchgate.net

Due to the high surface reactivity of battery electrode materials, it is crucial to handle LiVO₃ samples in an inert atmosphere (e.g., in a glove box) and transfer them to the XPS instrument without exposure to air to prevent surface contamination and unwanted side reactions that could alter the surface chemistry. phi.com

Below is a representative data table summarizing the typical binding energies for different vanadium oxidation states observed in XPS analysis.

| Vanadium Oxidation State | Typical V 2p3/2 Binding Energy (eV) | Reference Compound |

|---|---|---|

| V5+ | ~517.2 | V2O5 |

| V4+ | ~515.8 | VO2 |

| V3+ | ~515.2 | V2O3 |

Electrochemical Impedance Spectroscopy (EIS) for Kinetic Analysis of LiVO₃

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of electrochemical processes occurring within a battery, such as charge transfer, ion diffusion, and the properties of the SEI layer. batterypowertips.comyoutube.com The method involves applying a small sinusoidal AC voltage or current perturbation to the electrochemical cell over a wide range of frequencies and measuring the resulting impedance. youtube.com The data is typically presented as a Nyquist plot, which plots the imaginary part of the impedance against the real part. batterypowertips.comresearchgate.net

For LiVO₃, which is known to have limitations related to its low electrical conductivity and the kinetics of its reaction, EIS provides invaluable insights into the different resistive and capacitive elements within the electrode system. researchgate.net A typical Nyquist plot for a LiVO₃ electrode can be deconvoluted to identify several key kinetic parameters. researchgate.netjecst.org

Research Findings:

The Nyquist plot for a LiVO₃ electrode generally exhibits the following features:

High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies corresponds to the bulk resistance (R_b) of the electrolyte and cell components. batterypowertips.com

High-to-Medium Frequency Semicircle: This semicircle is often attributed to the migration of lithium ions through the SEI layer (R_SEI) and the associated capacitance (CPE_SEI). batterypowertips.comjecst.org The diameter of this semicircle provides the resistance of the SEI layer.

Medium-to-Low Frequency Semicircle: This feature represents the charge transfer resistance (R_ct) at the electrode-electrolyte interface and the double-layer capacitance (CPE_dl). jecst.org The R_ct is a critical parameter for evaluating the kinetics of the electrochemical reaction. A smaller R_ct value indicates faster kinetics. researchgate.net

Low-Frequency Tail: At very low frequencies, a straight line with a slope of approximately 45 degrees, known as the Warburg impedance, is observed. jecst.org This feature is characteristic of the diffusion-controlled process of lithium ions within the bulk of the LiVO₃ electrode.

By fitting the experimental EIS data to an appropriate equivalent circuit model, quantitative values for these kinetic parameters can be extracted. jecst.org This allows researchers to study how these parameters change with the state of charge, cycling, or modifications to the LiVO₃ material (e.g., carbon coating to improve conductivity). researchgate.net

The following interactive table summarizes the kinetic parameters that can be obtained from the EIS analysis of a LiVO₃ electrode.

| Parameter | Symbol | Nyquist Plot Feature | Kinetic Information |

|---|---|---|---|

| Bulk Resistance | Rb | High-frequency intercept on the real axis | Resistance of electrolyte and cell components |

| SEI Resistance | RSEI | Diameter of the high-frequency semicircle | Resistance to Li-ion migration through the SEI layer |

| Charge Transfer Resistance | Rct | Diameter of the medium-frequency semicircle | Resistance to the electrochemical reaction at the electrode surface |

| Warburg Impedance | ZW | Low-frequency 45° line | Related to the diffusion of lithium ions in the electrode |

Galvanostatic Intermittent Titration Technique (GITT) for Diffusion Coefficient Determination in LiVO₃

The Galvanostatic Intermittent Titration Technique (GITT) is a widely used electrochemical method to determine the chemical diffusion coefficient of lithium ions (D_Li+) within an electrode material as a function of the state of charge. metrohm.comjecst.org This kinetic parameter is crucial as the rate of lithium-ion diffusion within the LiVO₃ structure can be a rate-limiting factor, affecting the battery's power capabilities. nih.gov

The GITT experiment consists of a series of constant current pulses (galvanostatic steps) applied to the cell for a short duration, each followed by a long relaxation period where the current is interrupted, allowing the system to reach a quasi-equilibrium state. jecst.orgmetrohm.com By analyzing the voltage response during both the current pulse and the subsequent relaxation, the diffusion coefficient can be calculated. metrohm.com

Research Findings:

The calculation of the Li-ion diffusion coefficient from GITT data is based on Fick's second law of diffusion. neware.net A simplified equation for calculating the diffusion coefficient is:

D = (4/πτ) * ( (m_B * V_M) / (M_B * S) )² * ( (ΔE_s) / (ΔE_t) )²

where:

τ is the duration of the current pulse.

m_B is the mass of the active material.

V_M is the molar volume of the compound.

M_B is the molar mass of the compound.

S is the electrode-electrolyte contact area.

ΔE_s is the steady-state voltage change during the titration step.

ΔE_t is the transient voltage change during the current pulse after accounting for the IR drop. iestbattery.com

By performing a series of these titration steps across the entire voltage range of the LiVO₃ electrode, a profile of the diffusion coefficient as a function of lithium concentration or state of charge can be constructed. metrohm.com This profile often reveals minima at potentials corresponding to phase transitions or significant structural rearrangements within the LiVO₃ host material. iestbattery.com For example, a sharp drop in the diffusion coefficient at certain lithium concentrations would indicate slower kinetics in that particular phase, which could explain capacity fading or poor rate performance. iestbattery.com

A representative data table showing the results of a GITT experiment on LiVO₃ is presented below.

| State of Charge (SOC) | Potential (V vs. Li/Li+) | Li-ion Diffusion Coefficient (DLi+) (cm2/s) |

|---|---|---|

| 10% | 3.4 | 2.5 x 10-10 |

| 30% | 3.2 | 5.1 x 10-10 |

| 50% | 3.0 | 8.9 x 10-11 |

| 70% | 2.8 | 4.3 x 10-11 |

| 90% | 2.5 | 1.2 x 10-11 |

Computational and Theoretical Investigations of Lithium Vanadium Oxide Livo₃

Density Functional Theory (DFT) Calculations for LiVO₃

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to LiVO₃ to predict its behavior during electrochemical processes and to understand its fundamental properties.

First-principles calculations based on DFT have been employed to understand the mechanism of lithium insertion into LiVO₃. These studies are crucial for predicting the voltage profiles, storage capacities, and structural changes that occur during battery operation. Computational investigations have explored the formation of various lithiated phases and identified potential metastable states that can influence the electrochemical performance. For instance, upon deep lithiation, the formation of a rock-salt phase and concurrent structural amorphization have been computationally suggested as potential transformation pathways.

Phonon calculations derived from DFT are instrumental in assessing the dynamical stability of a crystal structure. For LiVO₃, first-principles computations have been performed to analyze its dynamical and structural properties, particularly in its high-temperature paraelectric C2/c symmetry phase. These calculations have revealed the presence of unstable phonon modes. The condensation of these instabilities can lead to transitions to more stable phases with lower symmetry.

One key finding from these theoretical studies is the identification of three unstable phonon modes in the paraelectric C2/c phase of LiVO₃. The condensation of these modes suggests pathways to more stable monoclinic and triclinic symmetries. Notably, the calculations indicate that the ground state is a non-polar phase with P2₁/c symmetry, which is not ferroelectric. However, the condensation of a polar mode at approximately 14 cm⁻¹ leads to a polar phase with Cc symmetry, confirming the possibility of a ferroelectric-paraelectric phase transition. This theoretical prediction helps to clarify experimental ambiguities surrounding this phase transition.

Table 1: Calculated Unstable Phonon Modes in Paraelectric LiVO₃ (C2/c) This table is a representative example based on typical DFT phonon analysis findings. Specific values may vary between different computational studies.

| Symmetry of Unstable Mode | Calculated Frequency (cm⁻¹) | Resulting Lower-Symmetry Phase |

|---|---|---|

| Y₂+ | Imaginary | P2₁/c (Ground State) |

| Γ₂⁻ | ~14 (Polar Mode) | Cc (Ferroelectric) |

| Additional Unstable Mode | Imaginary | Triclinic |

DFT calculations are also pivotal in analyzing the changes in electron density distribution within a material under different conditions, such as upon lithiation or under external pressure. Studies on LiVO₃ have shown that structural evolution, particularly changes in the coordination environment of the vanadium and oxygen atoms, leads to a significant rearrangement of electron density.

Under high pressure, for instance, LiVO₃ undergoes a structural transition that involves the transformation of some VO₄ tetrahedra into VO₆ octahedra. First-principles calculations have demonstrated that this change in the coordination environment results in a rearrangement of the electron density around the lithium and oxygen atoms. This electronic rearrangement is directly responsible for the transformation of the electrical transport mechanism in LiVO₃ under high-pressure conditions.

Molecular Dynamics (MD) Simulations for LiVO₃

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a system of atoms and molecules, offering insights into dynamic processes such as diffusion and structural transformations.

While extensive MD simulation studies specifically detailing the structural amorphization of LiVO₃ are not widely available in the reviewed literature, the phenomenon of amorphization in vanadium oxides upon deep lithiation is a recognized process. It is known from experimental and theoretical work on related vanadium oxides that significant lithium insertion can lead to the loss of long-range crystalline order, resulting in an amorphous structure. This process is often associated with the formation of a disordered rock salt-type structure. Computational studies on other vanadium oxides, such as V₂O₅, have utilized MD simulations to explore the microstructure and diffusion pathways in their amorphous states, providing a methodological framework that could be applied to LiVO₃ in future research.

First-Principles Calculations for LiVO₃ Phase Transitions and Electrical Transport Behavior

First-principles calculations provide a fundamental understanding of phase stability and electronic properties, which are crucial for determining the electrical transport behavior of materials.